2-Methylquinazolin-4-ol (CAS 1769-24-0), which frequently tautomerizes to 2-methylquinazolin-4(3H)-one, is a highly stable, bifunctional heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) . Unlike its highly reactive downstream halogenated derivatives, this compound exists as a stable crystalline solid with a defined melting point of 238–242 °C, ensuring reliable shelf life and ease of handling in bulk [1]. For procurement teams and process chemists, it functions as a foundational starting material: the 4-hydroxyl/oxo group provides a site for on-demand activation to a leaving group, while the 2-methyl position offers a distinct, regioselective handle for subsequent condensation and functionalization .
Substituting 2-methylquinazolin-4-ol with either the unsubstituted quinazolin-4-ol or the pre-activated 4-chloro-2-methylquinazoline introduces severe workflow inefficiencies and cost overruns [1]. Quinazolin-4-ol lacks the critical 2-methyl group, completely preventing downstream condensation reactions necessary for building extended styryl-quinazoline libraries [2]. Conversely, attempting to procure 4-chloro-2-methylquinazoline directly to save a synthetic step is often counterproductive; the 4-chloro derivative is highly moisture-sensitive and rapidly hydrolyzes back to the 4-ol during transit and storage unless maintained under strict anhydrous conditions [3]. This degradation leads to unpredictable stoichiometry and failed cross-coupling reactions, making the stable 4-ol the mandatory procurement choice for reproducible scale-up.
2-Methylquinazolin-4-ol exhibits indefinite stability under standard room-temperature storage, whereas its activated counterpart, 4-chloro-2-methylquinazoline, is highly susceptible to nucleophilic attack by ambient moisture, rapidly hydrolyzing back to the 4-ol[1]. Procurement of the 4-ol bypasses the transit degradation issues of the 4-chloro analog, which requires specialized anhydrous handling and cold storage to maintain >95% purity [2].
| Evidence Dimension | Ambient moisture stability |
| Target Compound Data | >99% structural retention over long-term room temperature storage |
| Comparator Or Baseline | 4-Chloro-2-methylquinazoline (rapid hydrolysis to 4-ol within hours/days in non-anhydrous conditions) |
| Quantified Difference | Indefinite shelf life vs. high degradation risk |
| Conditions | Standard laboratory storage and transit |
Procuring the stable 4-ol eliminates inventory loss from hydrolysis, allowing bulk purchasing without cold-chain or anhydrous storage overhead.
Instead of buying unstable chlorinated intermediates, process chemists utilize 2-methylquinazolin-4-ol for on-demand activation. Reaction with phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) reliably converts the 4-ol to 4-chloro-2-methylquinazoline in yields typically exceeding 80-90%[1]. This freshly generated electrophile can immediately undergo nucleophilic aromatic substitution (SNAr) with anilines or amines to form active pharmaceutical ingredients, such as apoptosis inducers, without the yield drops associated with degraded starting materials.
| Evidence Dimension | Conversion yield to active electrophile |
| Target Compound Data | 80-90%+ yield of 4-chloro-2-methylquinazoline |
| Comparator Or Baseline | Directly procured 4-chloro batches (variable active titer due to transit hydrolysis) |
| Quantified Difference | Consistent >85% active electrophile generation vs. unpredictable stoichiometry |
| Conditions | Reflux in POCl3 or SOCl2/DMF |
Ensures reproducible stoichiometry in downstream coupling reactions by generating the reactive intermediate fresh, maximizing overall API yield.
The 2-methyl group of 2-methylquinazolin-4-ol is mildly acidic and can undergo condensation with aromatic aldehydes to form extended conjugated systems (e.g., styryl derivatives or Schiff bases) with typical yields ranging from 55% to 90%[1]. Unsubstituted quinazolin-4-ol cannot undergo this reaction at all [2]. This specific reactivity is a cornerstone for synthesizing photostabilizers and complex multi-ring pharmaceutical candidates [3].
| Evidence Dimension | Aldehyde condensation yield |
| Target Compound Data | 55-90% yield for styryl/Schiff base formation |
| Comparator Or Baseline | Quinazolin-4-ol (0% yield, lacks reactive methyl group) |
| Quantified Difference | 55-90% absolute yield advantage for 2-position extension |
| Conditions | Reflux in ethanol or standard condensation conditions |
Provides a mandatory synthetic handle for extending the quinazoline core, dictating the selection of this specific compound for library generation.
2-Methylquinazolin-4-ol possesses a well-defined, high melting point of 238–242 °C [1]. This thermal stability allows for highly efficient bulk purification via recrystallization from standard solvents (e.g., ethanol or water mixtures), easily achieving ≥98% purity . This is critical for industrial scale-up, where removing trace impurities before the activation step prevents the formation of complex, hard-to-separate side products during subsequent chlorination .
| Evidence Dimension | Melting point and thermal processability |
| Target Compound Data | Melting point of 238–242 °C |
| Comparator Or Baseline | Crude liquid or low-melting intermediates |
| Quantified Difference | Enables high-recovery recrystallization to ≥98% purity |
| Conditions | Standard atmospheric pressure |
High thermal stability simplifies bulk purification, reducing downstream chromatography costs in large-scale manufacturing.
Because of its high shelf stability and efficient conversion to 4-chloro-2-methylquinazoline, this compound is the preferred starting material for synthesizing 4-anilinoquinazolines. These derivatives are widely investigated as apoptosis inducers and targeted anticancer agents, where the freshly activated intermediate ensures high-yield C-N bond formation [1].
Leveraging the specific reactivity of the 2-methyl group, the compound is used in condensation reactions with aldehydes to produce styryl-quinazolinones. These extended conjugated systems are utilized as high-performance UV photostabilizers for rigid polymers like poly(vinyl chloride) (PVC) [2].
The orthogonal reactivity of the 4-hydroxyl group (for activation/substitution) and the 2-methyl group (for condensation) makes it an ideal scaffold for combinatorial chemistry. It is routinely procured for generating diverse libraries of bioactive molecules targeting neurological and inflammatory pathways .